molecular formula C20H20N4O4 B2936236 Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate CAS No. 881219-79-0

Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate

Cat. No. B2936236
CAS RN: 881219-79-0
M. Wt: 380.404
InChI Key: MRTYTFWBKMLAKZ-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate is a chemical compound with a molecular weight of 380.4 . It is a versatile compound used in scientific research, with applications ranging from drug discovery to material science.


Synthesis Analysis

The synthesis of this compound involves the diazotization and cyclization of anthranilic acid ester . The starting ethyl 2-(4-oxo(3H)-1,2,3-benzotriazin-3-yl)acetate was prepared via this method .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H20N4O4/c1-2-28-20(27)14-7-5-8-15(13-14)21-18(25)11-6-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,25) . This code provides a detailed representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound is used in solid phase peptide synthesis . The ionisation of the liberated hydroxy component by the starting resin-bound amine provides a useful colour indicator of the progress of acylation .


Physical And Chemical Properties Analysis

The compound is a white crystalline powder . It has a molecular weight of 380.4 .

Scientific Research Applications

Peptide Synthesis

This compound is utilized in the synthesis of peptides. It acts as a coupling reagent that facilitates the formation of peptide bonds between amino acids. The benzotriazinyl moiety can activate carboxyl groups, enhancing the efficiency of peptide bond formation .

Drug Development

Due to its role in peptide synthesis, this chemical is also significant in drug development, particularly for creating peptide-based pharmaceuticals. These drugs can mimic natural peptides in the body, offering targeted therapeutic effects .

Bioconjugation

Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate can be used for bioconjugation. This involves attaching biologically active molecules to other substances, such as drugs or fluorescent dyes, which can be useful in diagnostic assays or as research tools .

Material Science

In material science, this compound may be used to modify the surface properties of materials. By attaching peptides or other organic molecules, the interaction of materials with biological systems can be controlled .

Analytical Chemistry

The compound’s ability to react with various functional groups makes it valuable in analytical chemistry for derivatization, which can improve the detection and quantification of analytes in complex mixtures .

Molecular Biology

In molecular biology, it can be used to label nucleic acids or proteins. This labeling allows for the visualization and tracking of these molecules in various biological processes .

Nanotechnology

The compound can be used in the synthesis of nanoparticles, particularly those that are designed to interact with biological systems. Its reactive nature allows for the functionalization of nanoparticle surfaces .

Environmental Science

Lastly, in environmental science, this compound could be used in the development of biosensors. These sensors can detect environmental pollutants or pathogens by using bioconjugated molecules for specific recognition .

Safety and Hazards

The compound is classified as a skin irritant and sensitizer, and it can cause eye irritation . It is recommended to handle it with appropriate protective equipment and to follow safety procedures .

properties

IUPAC Name

ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-2-28-20(27)14-7-5-8-15(13-14)21-18(25)11-6-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTYTFWBKMLAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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